molecular formula C22H26Cl2N2O2 B609657 (2-(4-méthoxyphényl)quinoléin-4-yl)(pipéridin-2-yl)méthanol dichlorhydrate CAS No. 858474-14-3

(2-(4-méthoxyphényl)quinoléin-4-yl)(pipéridin-2-yl)méthanol dichlorhydrate

Numéro de catalogue: B609657
Numéro CAS: 858474-14-3
Poids moléculaire: 421.4 g/mol
Clé InChI: WGWOQHWZXLGPNG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Activité Biologique

NSC23925 is a compound that has garnered attention for its ability to reverse multidrug resistance (MDR) in various cancer types. This article explores the biological activity of NSC23925, focusing on its mechanisms of action, pharmacological properties, and implications for cancer therapy, supported by relevant data and case studies.

Overview of NSC23925

NSC23925 was identified through high-throughput screening of over 2,000 small molecules aimed at reversing chemoresistance in cancer cells. It specifically inhibits P-glycoprotein (P-gp), a key player in drug efflux that contributes to MDR in cancer therapy . The compound has been shown to enhance the intracellular accumulation of various chemotherapeutic agents, including paclitaxel and doxorubicin, thereby restoring their cytotoxic effects against resistant cancer cells .

Inhibition of P-glycoprotein:
NSC23925 acts primarily by inhibiting the efflux function of P-gp without altering its expression levels. This characteristic distinguishes it from other MDR modulators, which often increase P-gp expression . Studies demonstrate that NSC23925 can stimulate ATPase activity associated with P-gp, suggesting a complex interaction that enhances drug retention within cells .

Prevention of MDR Development:
Research indicates that NSC23925 not only reverses existing resistance but also prevents the development of MDR when used in combination with chemotherapeutics like paclitaxel. In vitro studies show that cells treated with paclitaxel alone developed resistance, while those treated with a combination of paclitaxel and NSC23925 maintained sensitivity . This prevention is attributed to the compound's ability to inhibit the overexpression of P-gp during treatment.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of NSC23925 has been investigated in preclinical studies. Isomer NSC23925b has shown promising characteristics, including favorable absorption and limited toxicity in rodent models. It exhibits moderate inhibition of certain cytochrome P450 enzymes but does not significantly affect the metabolism of co-administered drugs like paclitaxel or doxorubicin . This suggests a lower risk of drug-drug interactions compared to other MDR modulators.

Case Studies and Research Findings

  • Ovarian Cancer:
    In a study involving ovarian cancer cell lines, NSC23925 effectively reversed paclitaxel resistance both in vitro and in vivo. The compound increased the accumulation of paclitaxel within resistant cells while preventing the emergence of resistance during treatment .
  • Osteosarcoma:
    Research on osteosarcoma demonstrated that NSC23925 could prevent the development of MDR by inhibiting P-gp overexpression when used alongside paclitaxel. Cells treated with this combination maintained sensitivity to multiple cytotoxic agents .

Data Table: Summary of Biological Activity

Study Cell Line Effect Key Findings
Ovarian CancerReversal of MDRIncreased accumulation of paclitaxel; no effect on P-gp expression
OsteosarcomaPrevention of MDRCombination treatment prevented P-gp overexpression; maintained drug sensitivity
Breast CancerReversal of drug resistanceNSC23925b showed 10-60 fold potency compared to verapamil

Propriétés

IUPAC Name

[2-(4-methoxyphenyl)quinolin-4-yl]-piperidin-2-ylmethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2.2ClH/c1-26-16-11-9-15(10-12-16)21-14-18(17-6-2-3-7-19(17)24-21)22(25)20-8-4-5-13-23-20;;/h2-3,6-7,9-12,14,20,22-23,25H,4-5,8,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWOQHWZXLGPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(C4CCCCN4)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858474-14-3
Record name 858474-14-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NSC23925
Reactant of Route 2
NSC23925
Reactant of Route 3
Reactant of Route 3
NSC23925
Reactant of Route 4
Reactant of Route 4
NSC23925
Reactant of Route 5
NSC23925
Reactant of Route 6
NSC23925

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.